5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217484
InChI: InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
SMILES:
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.11 g/mol

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18217484

Molecular Formula: C10H10BrN3O

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
IUPAC Name 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
Standard InChI Key DFZSFQSACXTKPF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br

Introduction

Structural and Chemical Identity

5-(4-Bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole-based heterocycle featuring a brominated and methoxylated phenyl substituent at the 5-position of the pyrazole ring, with an amine group at the 3-position. Its molecular formula is C₁₀H₁₀BrN₃O, yielding a molecular weight of 284.11 g/mol. The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenyl ring creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Spectral Characteristics (Inferred)

  • IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹ for amine), C–Br stretching (~600 cm⁻¹), and C–O–C asymmetric stretching (~1250 cm⁻¹) .

  • NMR:

    • ¹H NMR: A singlet for the pyrazole H-4 proton (~δ 6.2 ppm), methoxy protons as a singlet (~δ 3.8 ppm), and aromatic protons split by coupling with bromine .

    • ¹³C NMR: Carbons adjacent to bromine and methoxy groups would appear at ~δ 115–130 ppm .

Synthetic Methodologies

The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can be extrapolated from routes used for analogous pyrazoles (Figure 1) .

Route 1: Cyclocondensation and Bromination

  • Precursor Synthesis:

    • Diethyl butynedioate reacts with a substituted hydrazine (e.g., 3-methoxy-4-bromophenylhydrazine) to form 5-hydroxy-1-(4-bromo-3-methoxyphenyl)-1H-pyrazole-3-carboxylate .

  • Bromination:

    • Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-(4-bromo-3-methoxyphenyl)-1H-pyrazole-3-carboxylate .

  • Hydrolysis and Amination:

    • Basic hydrolysis converts the ester to a carboxylic acid, followed by Curtius rearrangement or Hofmann degradation to introduce the amine group .

Route 2: Direct Cyclization

  • A one-pot cyclization of β-keto esters with hydrazine derivatives under acidic conditions, followed by bromination using N-bromosuccinimide (NBS) .

Table 1. Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Reference
CyclocondensationDiethyl butynedioate, hydrazine65–75
BrominationPBr₃, CH₂Cl₂, 0°C → RT80–85
HydrolysisNaOH (aq.), ethanol, reflux90

Physicochemical Properties

Data for analogous compounds suggest the following properties:

Table 2. Predicted Physicochemical Properties

PropertyValueReference
Melting Point150–155°C (decomposes)
SolubilityDMSO > methanol > water
logP (Partition)2.8 ± 0.3
pKa (Amine)4.5–5.5
  • Thermal Stability: Decomposes above 250°C, with a boiling point estimated at >300°C .

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